

An In-Depth Technical Guide to Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-amino-5-bromothiophene-2-carboxylate
Cat. No.:	B186424

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

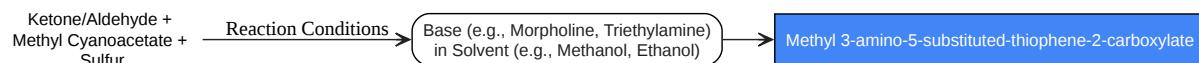
Methyl 3-amino-5-bromothiophene-2-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Its structural motif, featuring an aminothiophene core, is a key building block in the synthesis of various biologically active compounds and functional organic materials. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **Methyl 3-amino-5-bromothiophene-2-carboxylate**, including detailed experimental protocols and characterization data.

Chemical Structure and Properties

Methyl 3-amino-5-bromothiophene-2-carboxylate is a heterocyclic compound with the molecular formula $C_6H_6BrNO_2S$.^{[1][2][3]} Its structure consists of a central thiophene ring substituted with a methyl carboxylate group at position 2, an amino group at position 3, and a bromine atom at position 5.

Table 1: Physicochemical Properties of **Methyl 3-amino-5-bromothiophene-2-carboxylate**

Property	Value	Reference
Molecular Formula	C ₆ H ₆ BrNO ₂ S	[1] [2] [3]
Molecular Weight	236.09 g/mol	[1]
IUPAC Name	methyl 3-amino-5-bromothiophene-2-carboxylate	[1]
CAS Number	107818-55-3	[1]
Appearance	Solid	[3]
Purity	≥98%	[3]
InChI	InChI=1S/C6H6BrNO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3	[1] [3]
InChIKey	RZYLOBBUEWSOHL-UHFFFAOYSA-N	[1] [3]
SMILES	COC(=O)C1=C(C=C(S1)Br)N	[1]
Predicted XLogP3	2.7	[1]
Predicted Hydrogen Bond Donor Count	1	[1]
Predicted Hydrogen Bond Acceptor Count	3	[1]
Predicted Rotatable Bond Count	2	[1]


Synthesis

The primary synthetic route to **Methyl 3-amino-5-bromothiophene-2-carboxylate** and its analogs is the Gewald aminothiophene synthesis. This versatile multicomponent reaction involves the condensation of a carbonyl compound, an α -cyanoester, and elemental sulfur in the presence of a basic catalyst.[\[4\]](#)[\[5\]](#)

Representative Experimental Protocol: Gewald Synthesis of a 3-Aminothiophene-2-carboxylate Derivative

While a specific detailed protocol for **Methyl 3-amino-5-bromothiophene-2-carboxylate** is not readily available in the cited literature, the following is a representative procedure for the synthesis of a structurally similar 2-aminothiophene-3-carboxylate, which can be adapted.[6]

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: General workflow for the Gewald aminothiophene synthesis.

Materials:

- Appropriate α -bromo-carbonyl compound (e.g., bromoacetaldehyde or a precursor)
- Methyl cyanoacetate
- Elemental sulfur
- Morpholine or Triethylamine (base catalyst)
- Methanol or Ethanol (solvent)

Procedure:

- To a stirred mixture of the α -bromo-carbonyl compound (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol or ethanol, slowly add the basic catalyst (e.g., morpholine, 0.5 equivalents) at room temperature.

- The reaction mixture is then typically heated to a temperature between 40-60 °C and stirred for several hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
- The crude product is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and impurities.
- Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Spectroscopic Characterization

Detailed experimental spectra for **Methyl 3-amino-5-bromothiophene-2-carboxylate** are not widely published. The following tables summarize the expected spectroscopic data based on the analysis of closely related 3-aminothiophene and bromothiophene derivatives.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.1-7.3	s	1H	Thiophene C4-H
~5.5-6.5	br s	2H	-NH ₂
~3.8	s	3H	-OCH ₃

Table 3: Predicted ¹³C NMR Spectral Data

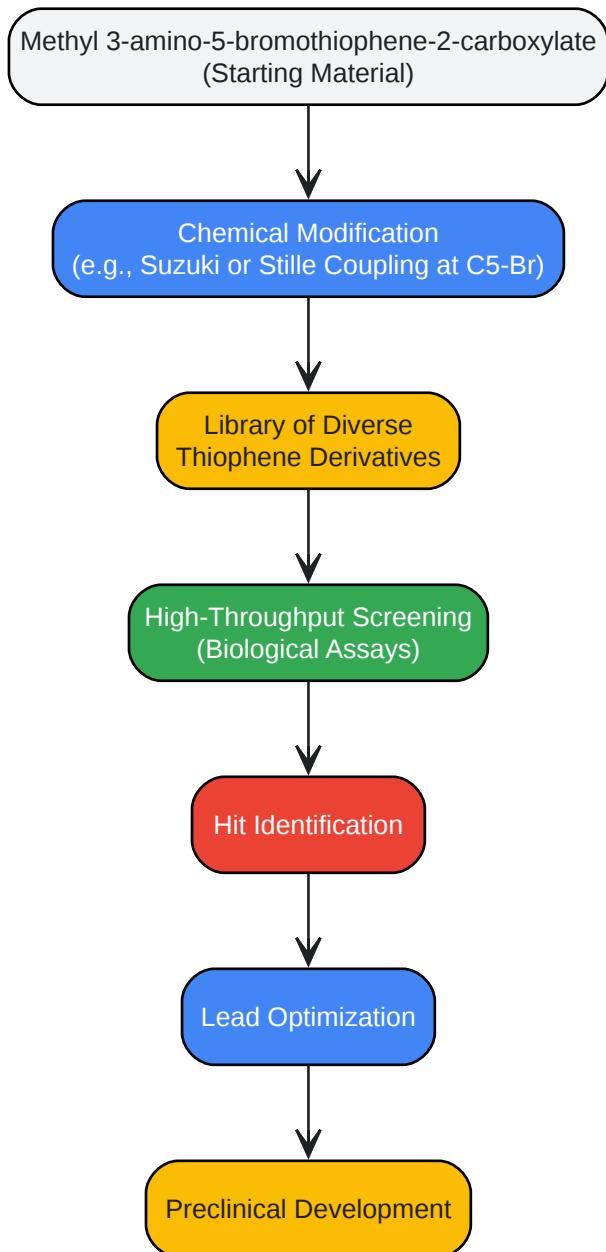
Chemical Shift (δ , ppm)	Assignment
~165-170	C=O (ester)
~150-155	C3-NH ₂
~120-125	C4
~110-115	C5-Br
~105-110	C2-COOCH ₃
~51-53	-OCH ₃

Table 4: Predicted FTIR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H stretch (amino group)
3100-3000	Medium	C-H stretch (aromatic)
2960-2850	Medium	C-H stretch (methyl group)
1710-1680	Strong	C=O stretch (ester)
1620-1580	Medium	N-H bend (amino group)
1550-1450	Medium	C=C stretch (thiophene ring)
1250-1200	Strong	C-O stretch (ester)
700-600	Medium	C-Br stretch

Table 5: Predicted Mass Spectrometry Data

m/z	Interpretation
235/237	$[M]^+$ molecular ion peak (isotopic pattern due to Br)
204/206	$[M - OCH_3]^+$
176/178	$[M - COOCH_3]^+$


Biological Significance and Applications

While specific biological signaling pathways for **Methyl 3-amino-5-bromothiophene-2-carboxylate** have not been detailed in the available literature, the broader class of 3-aminothiophene derivatives has been investigated for a range of biological activities. These compounds are recognized as privileged scaffolds in drug discovery.

Potential therapeutic applications of substituted 3-aminothiophenes include:

- **Anticancer Agents:** Certain aminothiophene derivatives have been shown to act as inhibitors of tubulin polymerization, a critical process in cell division, making them of interest as antimitotic agents.
- **Kinase Inhibitors:** The aminothiophene core can serve as a scaffold for the development of inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.
- **Antimicrobial Agents:** Functionalized thiophenes have been explored for their antibacterial and antifungal properties.

The presence of the bromine atom at the 5-position provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

[Click to download full resolution via product page](#)

Figure 2: A logical workflow for the use of **Methyl 3-amino-5-bromothiophene-2-carboxylate** in drug discovery.

Conclusion

Methyl 3-amino-5-bromothiophene-2-carboxylate is a valuable and versatile building block in synthetic organic chemistry. Its preparation via the Gewald reaction provides an efficient entry point to a wide range of functionalized thiophenes. The continued exploration of the

chemical reactivity and biological properties of this compound and its derivatives holds significant promise for the development of novel therapeutics and advanced materials. Further research is warranted to fully elucidate its specific biological mechanisms of action and to explore its full potential in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-amino-5-bromothiophene-2-carboxylate | C6H6BrNO2S | CID 20158931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Methyl 3-amino-5-bromothiophene-2-carboxylate | CymitQuimica [cymitquimica.com]
- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 3-amino-5-bromothiophene-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186424#structure-of-methyl-3-amino-5-bromothiophene-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com